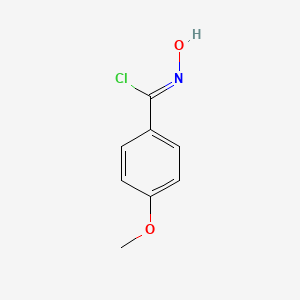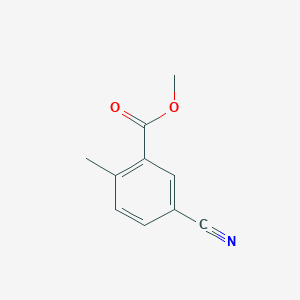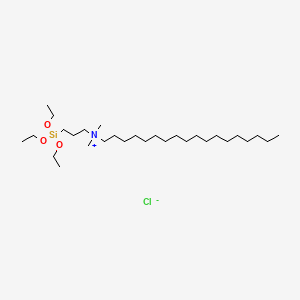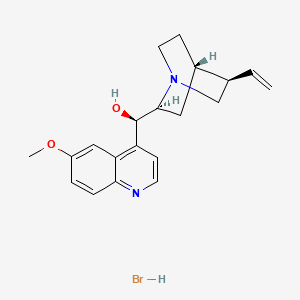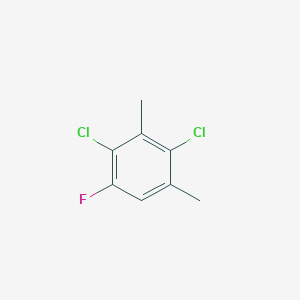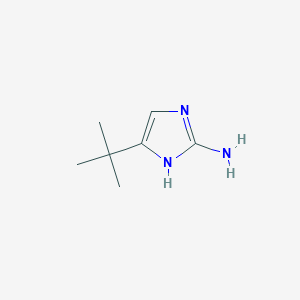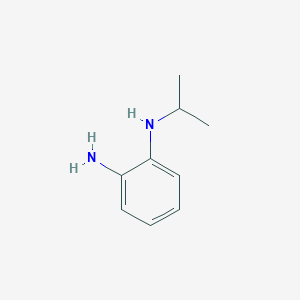
N1-异丙基苯-1,2-二胺
描述
N1-Isopropylbenzene-1,2-diamine is a chemical compound with the molecular formula C9H14N2 . It is used in various fields of research and industry .
Synthesis Analysis
The synthesis of N1-Isopropylbenzene-1,2-diamine involves several steps. One method involves the use of palladium on activated charcoal and hydrogen in ethanol at 20℃ . The reaction is carried out under an inert atmosphere for 48 hours, yielding the compound as a brown oil . Other methods involve the use of anhydrous ammonium chloride and iron in propyl alcohol .Molecular Structure Analysis
The N1-Isopropylbenzene-1,2-diamine molecule contains a total of 25 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .Physical and Chemical Properties Analysis
N1-Isopropylbenzene-1,2-diamine has a molecular weight of 150.22 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.科学研究应用
金属催化的二胺化反应
N1-异丙基苯-1,2-二胺在金属催化的 1,2-二胺化反应中起着重要作用。这些反应在合成手性 1,2-二胺中至关重要,广泛用于不对称合成和催化。由于存在于具有生物活性的天然产物和药物中,此类化合物是合成化学家的目标。这些反应的最新进展表明它们未来可用于构建药物分子和天然产物 (Cardona & Goti, 2009)。
酸和碱的检测
N1-异丙基苯-1,2-二胺衍生物已用于合成能够检测 H+ 和 OH– 离子的铱(III)配合物。此应用在传感器和诊断工具的开发中值得注意。配体结构中仲胺的存在增强了其传感能力 (Alam 等,2015)。
生物活性及药物
1,2-二胺官能团(包括 N1-异丙基苯-1,2-二胺)是广泛生物活性化合物中的关键结构成分。它存在于各种药物中,如抗心律失常药、降压药、抗精神病药和抗癌药。它在药物中的结构意义很大,有助于产生多种治疗效果 (Michalson & Szmuszkovicz, 1989)。
抑制巨噬细胞中的一氧化氮合酶
发现 N1-异丙基苯-1,2-二胺衍生物可以抑制巨噬细胞中的一氧化氮生成。这种抑制在调节炎症反应中起着至关重要的作用,使这些化合物成为治疗 NO 相关炎症性疾病的潜在治疗剂 (Shin 等,2005)。
材料科学应用
在材料科学领域,N1-异丙基苯-1,2-二胺衍生物用于合成有机发光二极管 (OLED) 的荧光发射体和主体。此应用在先进显示和照明技术的发展中具有重要意义 (Braveenth 等,2020)。
缓蚀
含有 N1-异丙基苯-1,2-二胺结构的化合物已被研究作为金属的缓蚀剂,尤其是在酸性环境中。此应用对于保护工业设备和结构免受腐蚀性损坏至关重要,从而延长其使用寿命并降低维护成本 (Nor Hashim 等,2012)。
有机合成
N1-异丙基苯-1,2-二胺及其衍生物被用作镍催化的未活化烷基亲电体的交叉偶联中的有效配体。此应用是有机合成中的一项突破,可在室温下形成复杂分子,这对于药物和材料科学研究具有重要意义 (Saito & Fu, 2007)。
绿色化学
在绿色化学的背景下,N1-异丙基苯-1,2-二胺的衍生物已经从生物质平台分子中合成。这些化合物表现出优异的防腐性能,符合可持续性和环境保护的原则 (Chen 等,2021)。
钙感应受体相互作用
某些 N1-异丙基苯-1,2-二胺衍生物表现出钙模拟特性,与钙感应受体 (CaSR) 相互作用。这种相互作用对于开发针对与钙稳态相关的疾病的药物至关重要 (Dauban 等,2000)。
电致变色应用
N1-异丙基苯-1,2-二胺衍生物用于合成电致变色聚合物。这些材料在不同的电位下会显示颜色变化,这对于智能窗口、显示器和低能耗设备的应用非常重要 (Ouyang 等,2011)。
未来方向
N1-Isopropylbenzene-1,2-diamine is used in various fields of research and industry . Its future directions could involve further exploration of its properties and potential applications.
Relevant Papers The relevant papers retrieved discuss various aspects of N1-Isopropylbenzene-1,2-diamine and related compounds . These papers provide valuable insights into the properties and potential applications of N1-Isopropylbenzene-1,2-diamine.
属性
IUPAC Name |
2-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUANSJJRMWHEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441649 | |
| Record name | N1-Isopropylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70918-95-5 | |
| Record name | N1-Isopropylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-(propan-2-yl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
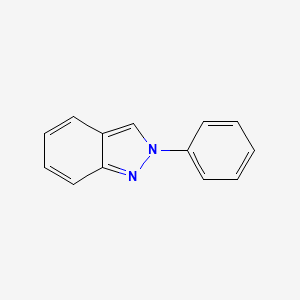


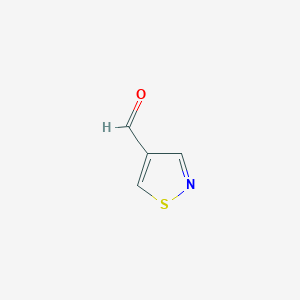
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)
